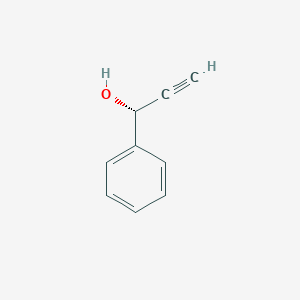
(R)-1-Phenyl-2-propyn-1-ol
Übersicht
Beschreibung
“®-1-Phenyl-2-propyn-1-ol” is a chiral compound with the empirical formula C9H8O . It is also known as ®-α-Ethynylbenzyl alcohol . This compound is a chiral building block and is used in the synthesis of substituted allenes .
Synthesis Analysis
The kinetic resolution of 1-phenyl-2-propyn-1-ol has been studied through trans-esterification with acyl acetate . This process investigates the synergism between microwave irradiation and enzyme catalysis .Molecular Structure Analysis
The molecular structure of “®-1-Phenyl-2-propyn-1-ol” consists of a phenyl group attached to a propyn-1-ol group . The compound has a molecular weight of 132.16 .Physical And Chemical Properties Analysis
“®-1-Phenyl-2-propyn-1-ol” is a liquid at room temperature . It has a density of 1.067 g/mL at 20 °C and a refractive index (n20/D) of 1.551 . The compound has a boiling point of 210.9±20.0 °C at 760 mmHg and a flash point of 90.5±16.8 °C .Wissenschaftliche Forschungsanwendungen
Enzymatic Kinetic Resolution
(R)-1-Phenyl-2-propyn-1-ol, a chiral synthon, has been studied in the context of enzymatic kinetic resolution. Researchers explored its trans-esterification with acyl acetate, examining the synergism between microwave irradiation and enzyme catalysis. Lipases from various microbial origins were used, with Candida antarctica lipase B showing optimal results. This process is environmentally friendly and easily scalable, compared to chemical methods (Devendran & Yadav, 2014).
Corrosion Inhibition
In the field of corrosion science, 3-Phenyl-2-propyn-1-ol (PPO) is recognized for its effectiveness in mitigating corrosion of steel in hydrochloric acid. Studies reveal that PPO can undergo various chemical transformations on steel surfaces, forming protective films and functioning as both primary and secondary inhibitors to reduce corrosion rates (Growcock & Lopp, 1988).
Catalysis in Organic Synthesis
1-Phenyl-2-propyn-1-ol is also significant in organic synthesis. For instance, thiolato-bridged diruthenium complexes have been studied for their catalytic activity in propargylic substitution reactions involving 1-phenyl-2-propyn-1-ol. The research into these complexes offers insights into their catalytic capabilities and potential applications in synthetic organic chemistry (Tanabe et al., 2009).
Fluorescent Dihydrofuran Derivatives
The compound has been used in the synthesis of fluorescent dihydrofuran derivatives. A study demonstrated the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including 1,1-disubstituted 3-aryl-2-propyn-1-ols, leading to the formation of fluorescent dihydrofuran derivatives under specific catalytic conditions (Funayama et al., 2005).
Safety and Hazards
Wirkmechanismus
Remember to always follow safety guidelines when handling chemicals. According to the safety information for “®-1-Phenyl-2-propyn-1-ol”, it’s classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . Always use appropriate personal protective equipment and follow safe laboratory practices.
Eigenschaften
IUPAC Name |
(1R)-1-phenylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Phenyl-2-propyn-1-ol | |
CAS RN |
61317-73-5 | |
| Record name | (1R)-1-phenylprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

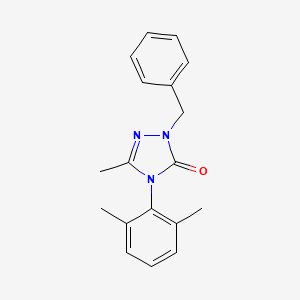
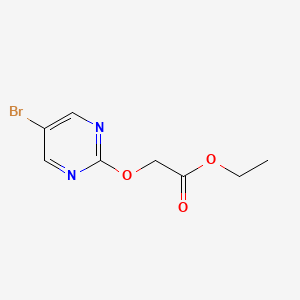
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

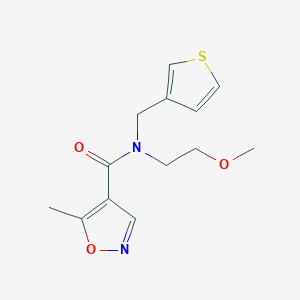
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)
![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)
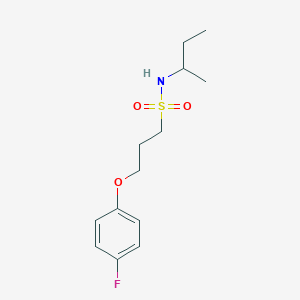
![N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708439.png)
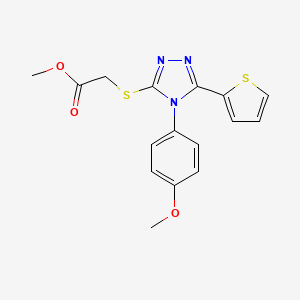
![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)